![molecular formula C11H7ClNNaO2S B1372040 Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1209660-82-1](/img/structure/B1372040.png)

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

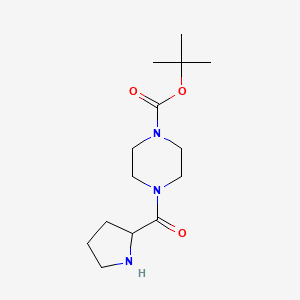

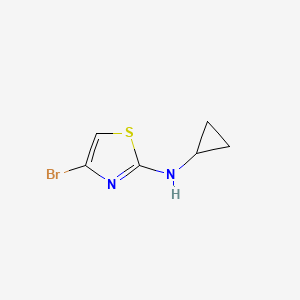

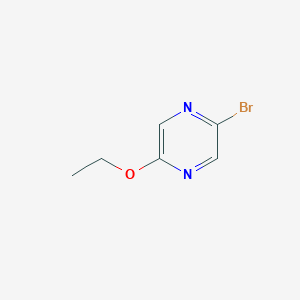

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate, also known as chlorothiazide, is a synthetic compound of the thiazide class of diuretics. It is used to treat high blood pressure, edema, and certain types of glaucoma. Chlorothiazide is an effective diuretic due to its ability to inhibit the reabsorption of sodium and chloride ions in the distal convoluted tubule. This inhibition of reabsorption leads to increased urinary excretion of sodium and chloride ions and a decrease in extracellular fluid volume.

Scientific Research Applications

Synthesis Approaches :

- A synthesis of methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide has been reported. The synthesis utilized dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor (Szczepański et al., 2020).

- Another study describes the synthesis of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, further characterized by various spectroscopic methods and quantum-chemical calculations (Aydin et al., 2010).

Chemical Properties and Reactions :

- A study on the recyclization of S-phenacyl derivatives of 4-acylamino-2-mercapto-1,3-oxazoles and their analogues revealed that these derivatives can be transformed into substituted 1,3-thiazol-2(3H)-ones or 1,3-thiazolidin-2,4-diones. These findings suggest potential applications in chemical synthesis and drug design (Balia et al., 2007).

- The study on the photo-degradation of a pharmaceutical compound containing a thiazole moiety under visible light showed that the compound degrades into a single primary photo-degradation product, offering insights into the stability and degradation pathways of such compounds (Wu et al., 2007).

Complexing Properties :

- Research on the synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives revealed their potential use as sodium cation carriers in membrane processes. This hints at applications in ion transport and membrane technology (Kosterina et al., 2004).

properties

IUPAC Name |

sodium;2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLNGVVDWDHDEB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClNNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)